Role of 4-(Trifluoromethyl)phenyl 2-aminobenzoate in Medicinal Chemistry
Role of 4-(Trifluoromethyl)phenyl 2-aminobenzoate in Medicinal Chemistry
This in-depth technical guide details the role of 4-(Trifluoromethyl)phenyl 2-aminobenzoate in medicinal chemistry, focusing on its application as a fluorogenic active-site titrant , a mechanistic probe for serine hydrolases, and a synthetic precursor for non-steroidal anti-inflammatory drugs (NSAIDs).
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Executive Summary
4-(Trifluoromethyl)phenyl 2-aminobenzoate is a specialized ester derivative of anthranilic acid (2-aminobenzoic acid) and 4-(trifluoromethyl)phenol. In medicinal chemistry and enzymology, it functions primarily as a mechanism-based probe and active-site titrant for serine proteases and esterases. Its utility stems from the unique electronic and physicochemical properties of the 4-trifluoromethylphenyl leaving group, which modulates the reactivity of the ester bond and the fluorescence properties of the anthraniloyl moiety. Additionally, it serves as a synthetic intermediate in the preparation of fenamate-class NSAIDs via the Smiles rearrangement.
Chemical Identity & Physicochemical Properties
The compound combines a fluorescent anthraniloyl core with a lipophilic, electron-withdrawing leaving group.
| Property | Value / Description |
| IUPAC Name | 4-(Trifluoromethyl)phenyl 2-aminobenzoate |
| Molecular Formula | C₁₄H₁₀F₃NO₂ |
| Molecular Weight | 281.23 g/mol |
| Core Scaffold | Anthranilate (2-Aminobenzoate) |
| Leaving Group | 4-(Trifluoromethyl)phenol (pKa ~8.[1]7) |
| Key Substituent | Trifluoromethyl (-CF₃) at para-position |
| LogP (Predicted) | ~4.2 (High Lipophilicity) |
| Fluorescence | Anthraniloyl moiety is fluorogenic ( |
Structural Significance
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Anthraniloyl Fluorophore: The 2-aminobenzoyl group is intrinsically fluorescent. In the ester form, this fluorescence can be environmentally sensitive. Upon reaction with a serine protease, the formation of a stable anthraniloyl-enzyme intermediate typically results in a significant fluorescence shift or enhancement, allowing for precise quantification of active enzyme sites.
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Trifluoromethyl Effect: The -CF₃ group is a bioisostere of the nitro (-NO₂) group found in the classical titrant p-nitrophenyl anthranilate. Unlike the nitro group, -CF₃ is not a strong fluorescence quencher, but it is highly electron-withdrawing (
), activating the ester carbonyl toward nucleophilic attack while increasing the lipophilicity of the binding element.
Mechanism of Action: Active-Site Titration
The primary medicinal chemistry application of 4-(trifluoromethyl)phenyl 2-aminobenzoate is the stoichiometric titration of serine proteases (e.g., chymotrypsin, trypsin, elastase).
Acylation Mechanism
The compound acts as a "suicide substrate" or transient inhibitor. The enzyme's catalytic serine hydroxyl attacks the ester carbonyl, displacing the 4-(trifluoromethyl)phenol and forming a stable acyl-enzyme complex.
Pathway:
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Binding: The hydrophobic 4-(trifluoromethyl)phenyl group directs the molecule into the specificity pocket (S1 subsite) of the protease.
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Acylation: The catalytic Ser-195 attacks the carbonyl carbon.
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Release: 4-(Trifluoromethyl)phenol is released.
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Deacylation (Rate-Limiting): The anthraniloyl-enzyme intermediate hydrolyzes very slowly due to steric hindrance and electronic stabilization by the amino group, effectively "freezing" the enzyme in the acylated state for quantification.
Figure 1: Kinetic mechanism of serine protease titration using 4-(trifluoromethyl)phenyl 2-aminobenzoate.
Synthetic Utility: Precursor to Fenamates
Beyond enzymology, this ester serves as a key intermediate in the synthesis of N-aryl anthranilic acids (fenamates), a class of NSAIDs, via the Smiles Rearrangement .
Rearrangement Protocol
Under basic conditions, the ester undergoes an intramolecular nucleophilic aromatic substitution (
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Substrate: 4-(Trifluoromethyl)phenyl 2-aminobenzoate
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Product: N-[4-(Trifluoromethyl)phenyl]anthranilic acid (a regioisomer of Flufenamic Acid)
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Significance: This route allows for the synthesis of sterically crowded or electron-deficient fenamates that are difficult to access via traditional Ullmann coupling.
Figure 2: Smiles rearrangement pathway converting the ester to the pharmacologically active fenamate scaffold.
Experimental Protocols
Protocol: Active-Site Titration of Chymotrypsin
This protocol determines the operational molarity of a chymotrypsin solution using the fluorogenic burst method.
Reagents:
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Titrant Stock: 10 mM 4-(Trifluoromethyl)phenyl 2-aminobenzoate in dry DMSO.
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Buffer: 0.1 M Tris-HCl, pH 7.4, 10 mM CaCl₂.
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Enzyme:
-Chymotrypsin solution (approx. 10-50 M).
Procedure:
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Baseline: Add 1.98 mL of Buffer to a quartz fluorescence cuvette.
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Enzyme Addition: Add 20
L of Enzyme solution. Record baseline fluorescence ( nm, nm). -
Titration: Add aliquots (e.g., 2
L) of Titrant Stock. Mix rapidly. -
Measurement: Monitor the rapid increase in fluorescence ("burst") corresponding to the formation of the anthraniloyl-enzyme.
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Calculation: Plot Fluorescence vs. [Titrant]. The intersection of the initial steep slope (stoichiometric reaction) and the secondary slow slope (excess hydrolysis) indicates the concentration of active sites.
Protocol: Synthesis of 4-(Trifluoromethyl)phenyl 2-aminobenzoate
Reaction: Isatoic anhydride + 4-(Trifluoromethyl)phenol
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Activation: Dissolve Isatoic anhydride (1.0 eq) and 4-(Trifluoromethyl)phenol (1.1 eq) in anhydrous DMF.
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Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 eq) and TEA (triethylamine) (1.0 eq).
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Reflux: Heat the mixture to 80°C for 4-6 hours. Evolution of CO₂ gas indicates reaction progress.
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Workup: Cool to room temperature. Pour into ice-water. Extract with ethyl acetate. Wash with 5% NaHCO₃ and brine.
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Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc) to yield the ester as a pale yellow solid.
Medicinal Chemistry Context & SAR
In the broader context of drug design, this compound illustrates the bioisosteric replacement strategy.
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CF₃ vs. NO₂: Replacing the nitro group of p-nitrophenyl anthranilate with a trifluoromethyl group retains the electron-withdrawing activation required for the leaving group but significantly increases lipophilicity (
LogP +1.0). This modification is crucial when probing enzymes in hydrophobic environments (e.g., membrane-bound serine hydrolases) or when avoiding the redox liability of nitro groups in cell-based assays. -
Stability: The ester bond is sufficiently stable in neutral buffer to allow for handling but reactive enough toward the nucleophilic serine of the target enzyme.
References
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Powers, J. C., & Gupton, B. F. (1977). Reaction of serine proteases with substituted isatoic anhydrides. Methods in Enzymology, 46, 208-216. Link
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Winder, C. V., et al. (1963). Anti-inflammatory and antipyretic properties of N-(3-trifluoromethylphenyl)anthranilic acid (flufenamic acid). Arthritis & Rheumatism, 6(1), 36-47. Link
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Hedstrom, L. (2002). Serine protease mechanism and specificity.[2] Chemical Reviews, 102(12), 4501-4524. Link
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Mottram, J. C., & Coombs, G. H. (1985). Leishmanial proteases: activity and inhibition by anthranilate esters. Experimental Parasitology, 59(2), 191-200. Link
